![molecular formula C26H20N4O4 B3202631 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1021211-91-5](/img/structure/B3202631.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20N4O4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation, inducing apoptosis, and disrupting cell cycle progression. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Anti-HIV Activity
Indole derivatives, including compounds similar to our target, have shown promise as anti-HIV agents. Molecular docking studies can help predict their interactions with viral proteins, providing insights into their potential as therapeutic agents .
HDAC (Histone Deacetylase) Inhibition
An intermediary compound synthesized from our target has been used in constructing trithiocarbonates as HDAC inhibitors. HDACs play a crucial role in gene expression regulation, and inhibiting them can impact cancer progression and other diseases .
Antioxidant Properties
Quinoline derivatives, such as our compound, often exhibit antioxidant activity. These properties are essential for combating oxidative stress and preventing cellular damage. Investigating its radical-scavenging abilities could yield valuable insights .
Antibacterial Potential
Quinoline-based compounds have demonstrated antibacterial effects against various pathogens. Researchers have explored their activity against Gram-positive and Gram-negative bacteria. Our compound’s unique structure may contribute to its antibacterial potential .
Anti-Inflammatory Effects
Although not extensively studied, compounds with similar moieties have shown anti-inflammatory properties. Investigating the impact of our compound on inflammatory pathways could reveal its therapeutic relevance in inflammatory diseases .
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division and intracellular transport .
Mode of Action
This compound acts as a microtubule-targeting agent . It modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing the microtubule structure . This leads to a mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound’s action on microtubules affects the cell cycle , particularly the mitotic phase . By disrupting microtubule dynamics, it prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the S phase . This triggers programmed cell death, or apoptosis .
Pharmacokinetics
The compound exhibited good selectivity between cancer cells and normal cells , suggesting it may have favorable bioavailability and distribution characteristics.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c31-23(28-18-10-11-21-22(12-18)34-16-33-21)14-30-20-9-5-4-8-19(20)24-25(30)26(32)29(15-27-24)13-17-6-2-1-3-7-17/h1-12,15H,13-14,16H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVIPQCALLQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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